molecular formula C14H11Br B8564108 1-Bromo-3-(1-phenylvinyl)benzene CAS No. 29265-79-0

1-Bromo-3-(1-phenylvinyl)benzene

Cat. No. B8564108
CAS RN: 29265-79-0
M. Wt: 259.14 g/mol
InChI Key: HQCHACPYCVFYRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07989449B2

Procedure details

To a solution of 3-bromobenzophenone (2.2 g, 8.5 mmol, 1 eq) in 20 mL of dry tetrahydrofuran at 0° C. under N2 atmosphere, was added a toluene solution of the Tebbe's reagent (17 mL of 0.5 M solution, 8.5 mmol, 1 eq.) and the mixture was allowed to warm to room temperature. The reaction mixture was examined after 20 min by TLC (cyclohexane/ethyl acetate 2%) which showed complete conversion to the desired product. Diethyl ether (50 mL) was added and some drops of NaOH 0.1 M aqueous solution was slowly added to quench the reaction. The mixture was dried over magnesium sulfate, passed through a pad of Celite and evaporated. The solid formed was triturated with cyclohexane and filtered; the solution was collected and concentrated under reduced pressure. The crude was purified by flash chromatography eluting with cyclohexane. 2.02 g of clean product was obtained as colorless liquid (yield: 91%).
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Tebbe's reagent
Quantity
17 mL
Type
catalyst
Reaction Step One
Name
cyclohexane ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH:13]=[CH:14][CH:15]=1)[C:5]([C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)=O.[C:16]1(C)C=CC=CC=1.C1CCCCC1.C(OCC)(=O)C>O1CCCC1.[CH3-].C[Al]C.[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Cl-].[Ti+4]>[Br:1][C:2]1[CH:15]=[CH:14][CH:13]=[C:4]([C:5]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)=[CH2:16])[CH:3]=1 |f:2.3,5.6.7.8.9.10,^1:41|

Inputs

Step One
Name
Quantity
2.2 g
Type
reactant
Smiles
BrC=1C=C(C(=O)C2=CC=CC=C2)C=CC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1
Name
Tebbe's reagent
Quantity
17 mL
Type
catalyst
Smiles
[CH3-].C[Al]C.[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Cl-].[Ti+4]
Step Two
Name
cyclohexane ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCCCC1.C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC(=CC=C1)C(=C)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.